Tert-butylboronic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

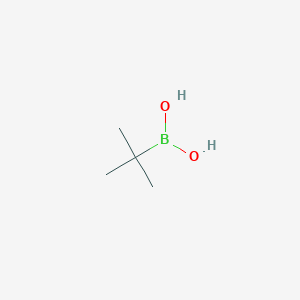

Tert-butylboronic Acid is a boronic acid derivative with the molecular formula C4H11BO2 . It is a valuable building block in organic synthesis . It has been used in the preparation of tetracyclines and tetracycline derivatives .

Synthesis Analysis

This compound can be synthesized from pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . A novel protocol to synthesize tert-butyl esters from boronic acids or boronic acid pinacol esters and di-tert-butyl dicarbonate has also been successfully achieved .

Molecular Structure Analysis

The molecular weight of this compound is 101.94 g/mol . The InChI code is 1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3 . The exact mass is 102.0852098 g/mol .

Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the catalytic protodeboronation of pinacol boronic esters . It has also been involved in photo-induced trifunctionalization of bromostyrenes via remote radical migration reactions of tetracoordinate boron species .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 101.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 102.0852098 g/mol . It has a rotatable bond count of 1 . The topological polar surface area is 40.5 Ų .

Wissenschaftliche Forschungsanwendungen

Tert-butylboronic Acid has been used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, it is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In materials science, it is used as a catalyst in the synthesis of polymers and other materials. In biochemistry, it is used in the synthesis of peptides and proteins, as well as in the synthesis of nucleic acids.

Wirkmechanismus

Target of Action

Tert-butylboronic Acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound in this reaction are the palladium (II) complexes .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura coupling reaction pathway . This pathway involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound (like this compound) with a halide under the action of a palladium catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its high efficiency and selectivity .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent at elevated temperatures . The yield and efficiency of the reaction can be influenced by the choice of base, the solvent, and the temperature .

Vorteile Und Einschränkungen Für Laborexperimente

The use of Tert-butylboronic Acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is easy to handle and store. It is also a highly reactive reagent, which allows for the rapid and efficient synthesis of a variety of compounds. However, there are also some limitations. For example, it is a volatile compound, and care must be taken to ensure that it is handled and stored properly.

Zukünftige Richtungen

There are several potential future directions for the use of Tert-butylboronic Acid. It has been shown to have potential as a catalyst for the synthesis of polymers and other materials, and further research could be done to explore this potential. Additionally, its potential as an inhibitor of cytochrome P450 enzymes could be explored further, as this could have implications for the development of new drugs. Finally, its potential as an anti-inflammatory and anti-cancer agent could be explored further, as this could lead to the development of new treatments for a variety of diseases.

Synthesemethoden

Tert-butylboronic Acid can be synthesized from boron trichloride and tert-butyl alcohol. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and is usually carried out at room temperature. The reaction is typically run in an inert atmosphere, such as nitrogen or argon, to prevent the formation of byproducts. The reaction yields a white solid, which is then purified by recrystallization.

Safety and Hazards

Tert-butylboronic Acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing . Ingestion should be avoided and immediate medical assistance should be sought if swallowed . It should be used only under a chemical fume hood .

Biochemische Analyse

Biochemical Properties

Tert-butylboronic Acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds . This interaction involves the transfer of the boronic acid group from this compound to a metal catalyst, such as palladium .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, this compound undergoes transmetalation with a metal catalyst, forming a new carbon-carbon bond

Temporal Effects in Laboratory Settings

This compound is known for its stability, making it a valuable building block in organic synthesis . Over time, it maintains its structure and function in both in vitro and in vivo studies

Metabolic Pathways

This compound is involved in the Suzuki-Miyaura cross-coupling reaction, a key metabolic pathway in organic synthesis . It interacts with enzymes and cofactors during this process

Eigenschaften

IUPAC Name |

tert-butylboronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPPXKVBGUSCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86253-12-5 |

Source

|

| Record name | tert-butylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate](/img/structure/B2911855.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2911858.png)

![N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2911859.png)

![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2911861.png)

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide](/img/structure/B2911868.png)

![2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2911875.png)